molecular formula C11H14N2O3 B8340638 N-Methyl-N-(4-nitrophenyl)butyramide

N-Methyl-N-(4-nitrophenyl)butyramide

Cat. No. B8340638
M. Wt: 222.24 g/mol
InChI Key: MSNHWRGSKBHPAU-UHFFFAOYSA-N
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Patent
US07541466B2

Procedure details

To a stirred solution of the product of step 1 (1.08 g, 4.88 mmol) in ethanol (20 mL) was added 10% palladium on activated carbon (0.100 g). The reaction vessel was evacuated and backfilled with nitrogen several times. After a final evacuation the reaction vessel was backfilled with hydrogen. After 3.5 hours the hydrogen atmosphere was removed and the mixture was filtered through Celite and concentrated to afford 0.97 g (100%) of product as an amber gum: 1H NMR (CDCl3) δ 6.93 (d, J=8.6 Hz, 1H), 6.68 (d, J=8.6 Hz, 1H), 3.78 (br s, 2H), 3.20 (s, 3H), 2.04 (t, J=7.3 Hz, 2H 1.63-1.52 (m, 2H), 0.82 (t, J=7.4 Hz, 3H) ppm.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)[C:3](=[O:7])[CH2:4][CH2:5][CH3:6]>C(O)C.[Pd]>[NH2:14][C:11]1[CH:10]=[CH:9][C:8]([N:2]([CH3:1])[C:3](=[O:7])[CH2:4][CH2:5][CH3:6])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
CN(C(CCC)=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
CUSTOM
Type
CUSTOM
Details
After 3.5 hours the hydrogen atmosphere was removed
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N(C(CCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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